molecular formula C22H19NO B14564388 (1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine CAS No. 62036-58-2

(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine

Cat. No.: B14564388
CAS No.: 62036-58-2
M. Wt: 313.4 g/mol
InChI Key: WNBYLPAVRHSLOD-UHFFFAOYSA-N
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Description

(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine is an organic compound with a complex structure that includes a methoxyphenyl group and a diphenylprop-2-en-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine typically involves the condensation of 4-methoxybenzaldehyde with 3,3-diphenylprop-2-en-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, may also be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophiles, leading to various biochemical effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62036-58-2

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,3-diphenylprop-2-en-1-imine

InChI

InChI=1S/C22H19NO/c1-24-21-14-12-20(13-15-21)23-17-16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17H,1H3

InChI Key

WNBYLPAVRHSLOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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